2,4-Diethylbenzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
66280-33-9 |
|---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
2,4-diethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-3-8-5-6-10(14(11,12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
DPLXRPWBUOMGIS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)S(=O)(=O)N)CC |
Canonical SMILES |
CCC1=CC(=C(C=C1)S(=O)(=O)N)CC |
Origin of Product |
United States |
Synthesis and Manufacturing
Starting Materials
The logical starting material for the synthesis of this compound would be 1,3-diethylbenzene.
Synthesis Route
A plausible, though not explicitly documented, synthesis could involve:
Sulfonation: The reaction of 1,3-diethylbenzene with a sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid, to produce 2,4-diethylbenzenesulfonyl chloride.
Amination: The subsequent reaction of the resulting 2,4-diethylbenzenesulfonyl chloride with ammonia to yield this compound.
It is important to note that this is a generalized pathway for the synthesis of analogous compounds and has not been specifically verified for this compound in the available literature.
Applications
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of protons and carbon atoms.
The ¹H NMR spectrum of this compound provides detailed information about the disposition of protons. The aromatic region is expected to show three distinct signals corresponding to the protons at the C-3, C-5, and C-6 positions, consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The ethyl groups at the C-2 and C-4 positions are chemically non-equivalent and would therefore present as two separate sets of signals, each consisting of a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. Furthermore, the protons of the primary sulfonamide (-SO₂NH₂) group would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Based on analogous structures like 2,4-dimethylbenzenesulfonic acid, the predicted chemical shifts are detailed in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -SO₂NH ₂ | 5.0 - 7.5 | broad singlet | - |
| Ar-H (C-6) | ~7.8 | doublet | ~8.0 |
| Ar-H (C-5) | ~7.3 | doublet | ~8.0 |
| Ar-H (C-3) | ~7.3 | singlet | - |
| -CH ₂-CH₃ (at C-2 or C-4) | ~2.7 | quartet | ~7.5 |
| -CH ₂-CH₃ (at C-2 or C-4) | ~2.6 | quartet | ~7.5 |
| -CH₂-CH ₃ (at C-2 or C-4) | ~1.2 | triplet | ~7.5 |
| -CH₂-CH ₃ (at C-2 or C-4) | ~1.1 | triplet | ~7.5 |
The ¹³C NMR spectrum is used to identify the carbon framework of the molecule. For this compound, ten distinct signals are anticipated, corresponding to each unique carbon atom in the structure. This includes six signals for the aromatic carbons (four substituted and two unsubstituted) and four signals for the two non-equivalent ethyl groups. The carbon atom attached to the sulfonamide group (C-1) would be found downfield, as would the other substituted aromatic carbons (C-2 and C-4).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C -1 (Ar) | ~142 |
| C -2 (Ar) | ~140 |
| C -4 (Ar) | ~145 |
| C -3, C -5, C -6 (Ar) | 126 - 132 |
| -CH ₂-CH₃ (at C-2 or C-4) | ~25 |
| -CH ₂-CH₃ (at C-2 or C-4) | ~23 |
| -CH₂-CH ₃ (at C-2 or C-4) | ~15 |
| -CH₂-CH ₃ (at C-2 or C-4) | ~14 |
While ¹H and ¹³C NMR provide primary structural information, advanced two-dimensional (2D) NMR techniques are necessary for unambiguous assignments and detailed conformational analysis.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. It would clearly show the correlation between the methylene and methyl protons within each of the two distinct ethyl groups on the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the proton and carbon signals of the methylene and methyl groups.
Infrared (IR) Spectroscopy for Functional Group Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key diagnostic peaks are associated with the primary sulfonamide and the substituted aromatic ring.
The sulfonamide group gives rise to several characteristic bands. The N-H stretching vibrations of the primary amine appear as two distinct bands in the region of 3390–3230 cm⁻¹. znaturforsch.com The asymmetric and symmetric stretching vibrations of the S=O bonds are observed as very strong absorptions in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com The S-N stretching vibration typically appears in the 924–906 cm⁻¹ region. znaturforsch.com
Other important absorptions include C-H stretches from the aromatic ring (typically found just above 3000 cm⁻¹) and the aliphatic ethyl groups (just below 3000 cm⁻¹). vscht.cz Carbon-carbon stretching vibrations within the aromatic ring produce characteristic bands in the 1600–1400 cm⁻¹ region. vscht.cz
| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3390 - 3230 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (Aromatic Ring) | 1600 - 1400 | Medium-Weak |
| S=O Asymmetric Stretch | 1344 - 1317 | Strong |
| S=O Symmetric Stretch | 1187 - 1147 | Strong |
| S-N Stretch | 924 - 906 | Medium |
| C-H "out-of-plane" bend (Aromatic) | 900 - 675 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₅NO₂S, which corresponds to a theoretical monoisotopic mass of 213.08235 Da.
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to study the fragmentation patterns of the molecule, which provides further structural confirmation. For arylsulfonamides, a characteristic fragmentation pathway involves the elimination of sulfur dioxide (SO₂), a mass loss of 64 Da. nih.gov Other common fragmentation patterns include the cleavage of the C-S bond to generate a diethylphenyl cation and the loss of one of the ethyl substituents from the aromatic ring. Analysis of these fragments helps to piece together the molecular structure. A common fragmentation for aromatic sulfonamides is the loss of the SO₂ group via rearrangement. nih.govresearchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound is not publicly available, analysis of related N-substituted benzenesulfonamide (B165840) structures provides insight into the expected molecular architecture. nih.govmdpi.comtandfonline.com A crystallographic study of this compound would reveal:
Molecular Conformation: The precise orientation of the ethyl groups relative to the benzene ring and the conformation of the sulfonamide group.
Bond Parameters: Exact measurements of C-C, C-S, S-N, and S-O bond lengths and the angles between them.
Intermolecular Interactions: In the solid state, the -SO₂NH₂ group is capable of forming strong hydrogen bonds. X-ray analysis would elucidate the hydrogen-bonding network (e.g., N-H···O interactions) that dictates the crystal packing arrangement. These interactions play a crucial role in the physical properties of the compound.
This technique provides an unambiguous and highly detailed picture of the molecule's structure in the solid phase, complementing the solution-phase information obtained from NMR spectroscopy. nih.govtandfonline.com
Definitive Structure Determination via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of molecular structures in the solid state. This method provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and torsion angles, which collectively define the molecule's three-dimensional structure.
For instance, the crystal structure of a related compound, N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, was determined to be in the triclinic space group P-1. The unit cell parameters for this analog are a = 8.225(1) Å, b = 8.423(1) Å, c = 10.992(2) Å, with angles α = 85.58(2)°, β = 88.97(2)°, and γ = 84.43(1)° nih.gov. This level of detail, achievable through single-crystal X-ray diffraction, is fundamental for understanding the structural nuances of benzenesulfonamide derivatives.
Similarly, the more complex derivative, N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, crystallizes in the triclinic space group P1, with unit cell dimensions of a = 9.4674(6) Å, b = 12.2882(9) Å, and c = 16.0569(12) Å, and angles of α = 108.426(7)°, β = 97.357(6)°, and γ = 100.245(6)° researchgate.net. The collection of diffraction data at low temperatures, such as 150 K for this compound, minimizes thermal vibrations and leads to more precise structural information researchgate.net.
Table 1: Crystallographic Data for Representative N,N-Diethylbenzenesulfonamide Derivatives
| Parameter | N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide nih.gov | N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide researchgate.net |
|---|---|---|
| Formula | C₁₆H₁₉NO₂S | C₁₈H₂₂N₂O₃S |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P1 |
| a (Å) | 8.225(1) | 9.4674(6) |
| b (Å) | 8.423(1) | 12.2882(9) |
| c (Å) | 10.992(2) | 16.0569(12) |
| α (°) | 85.58(2) | 108.426(7) |
| β (°) | 88.97(2) | 97.357(6) |
| γ (°) | 84.43(1) | 100.245(6) |
| Volume (ų) | 755.62(19) | 1709.7(2) |
| Z | 2 | 4 |
| Temperature (K) | 299 | 150 |
Analysis of Molecular Geometry and Conformations in Crystalline Lattices
In the case of N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, the molecule is bent at the sulfur atom, with a C—SO₂—NH—C torsion angle of 66.5(2)° nih.gov. This deviation from a planar arrangement is a common feature in this class of compounds. The dihedral angle between the two benzene rings in this molecule is 41.0(1)° nih.gov.
The study of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide reveals the presence of two independent molecules in the asymmetric unit with similar, yet distinct, conformations researchgate.net. The C—S—N—C torsion angles for these two molecules are -82.2(2)° and -70.4(2)°, highlighting the conformational flexibility around the S-N bond researchgate.net. This flexibility can be influenced by the steric and electronic effects of the substituents on the aromatic rings and the nitrogen atom.
The conformation of the sulfonamide group itself is also a key structural feature. Theoretical studies on related sulfonamides have shown that the amide NH₂ and SO₂ groups can exist in either an eclipsed or staggered arrangement. While gas-phase calculations may predict one conformation to be more stable, the presence of solvent or the packing forces in a crystal lattice can favor a different arrangement researchgate.net.
Table 2: Selected Torsion and Dihedral Angles for N,N-Diethylbenzenesulfonamide Derivatives
| Compound | Torsion/Dihedral Angle | Value (°) |
|---|---|---|
| N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | C—SO₂—NH—C Torsion Angle | 66.5(2) nih.gov |
| Dihedral Angle between Benzene Rings | 41.0(1) nih.gov | |
| N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide (Molecule I) | C—S—N—C Torsion Angle | -82.2(2) researchgate.net |
In the crystal lattice, these molecules are often involved in hydrogen bonding and other non-covalent interactions. For instance, N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide forms inversion dimers linked by pairs of N—H⋯O hydrogen bonds nih.gov. In contrast, the two independent molecules of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide exhibit different hydrogen-bonding patterns; one forms inversion dimers via N—H⋯O hydrogen bonds, while the other features an intramolecular N—H⋯O hydrogen bond researchgate.net. These interactions play a crucial role in stabilizing the crystal packing.
Reaction Mechanisms and Chemical Transformations of N,n Diethylbenzenesulfonamides
Mechanistic Studies of Electrochemical Reactions
Electrochemical methods offer a powerful tool for investigating the redox properties of N,N-diethylbenzenesulfonamides and for effecting specific chemical transformations. Anodic oxidation, in particular, has been a subject of detailed mechanistic studies, revealing pathways for dealkylation and functionalization.
The anodic oxidation of N,N-dialkylbenzenesulfonamides, such as N,N-diethylbenzenesulfonamide, is a process that can be controlled to yield specific products. The mechanism of these oxidations often parallels the well-established Shono oxidation of carboxamides. This process involves the initial oxidation of the nitrogen atom, leading to the formation of a radical cation. Subsequent deprotonation from the α-carbon of one of the ethyl groups results in the formation of a neutral radical. Further oxidation of this radical generates a highly reactive N-sulfonyliminium cation intermediate. mdpi.com
This electrophilic intermediate is susceptible to attack by nucleophiles present in the reaction medium. For instance, when the electrolysis is carried out in the presence of methanol (B129727), the N-sulfonyliminium cation is trapped to form an α-methoxy derivative. This process is a key step in the functionalization of the alkyl side chains of the sulfonamide. The efficiency and outcome of the anodic oxidation are influenced by various experimental parameters, including the solvent system, supporting electrolyte, and electrode material.
The general mechanism for the anodic oxidation of N,N-diethylbenzenesulfonamide leading to α-functionalization can be summarized as follows:
Initial Oxidation: The sulfonamide undergoes a one-electron oxidation at the anode to form a radical cation.
Deprotonation: A proton is abstracted from the carbon atom alpha to the nitrogen.
Second Oxidation: The resulting radical is further oxidized to an N-sulfonyliminium cation.
Nucleophilic Attack: A nucleophile present in the reaction medium attacks the electrophilic iminium cation.
Electrosynthesis provides a green and efficient method for the N-dealkylation of N,N-diethylbenzenesulfonamides. This transformation is of significant interest as it can mimic the metabolic N-dealkylation processes catalyzed by cytochrome P450 enzymes. The dealkylation process is intricately linked to the anodic oxidation mechanism described previously.
Following the formation of the α-methoxylated intermediate via anodic oxidation in a methanol-containing solvent system, this intermediate can undergo further reactions leading to the cleavage of the N-alkyl group. The α-methoxy-N-alkylsulfonamide can be hydrolyzed, either under the electrochemical reaction conditions or during workup, to yield a mono-dealkylated sulfonamide and formaldehyde.
The pathway for mono-deethylation can be outlined as:
Formation of α-methoxy intermediate: As described in the anodic oxidation mechanism.
Hydrolysis: The α-methoxy intermediate reacts with water, leading to the elimination of methanol and the formation of an unstable N-(1-hydroxyethyl)sulfonamide.
Decomposition: This intermediate decomposes to yield the N-ethylbenzenesulfonamide and acetaldehyde.
By controlling the reaction conditions, such as the amount of charge passed, it is possible to achieve selective mono- or di-dealkylation. The electrochemical approach offers a mild alternative to chemical oxidants for achieving these transformations.
| Reaction Step | Description | Key Intermediate |
| Anodic Oxidation | Initial one-electron oxidation of the nitrogen atom. | Radical cation |
| Deprotonation | Loss of a proton from the α-carbon of an ethyl group. | α-amino radical |
| Second Oxidation | Formation of a highly electrophilic species. | N-sulfonyliminium cation |
| Nucleophilic Trapping | Reaction with a nucleophile (e.g., methanol). | α-methoxy derivative |
| Hydrolysis & Dealkylation | Cleavage of the N-C bond to yield the dealkylated product. | N-ethylbenzenesulfonamide |
Radical Mechanisms in Sulfonamide Synthesis and Decomposition
While ionic pathways are common in sulfonamide chemistry, radical mechanisms also play a significant role in both their synthesis and decomposition. These pathways often involve single-electron transfer processes and the formation of highly reactive radical intermediates.
Modern synthetic methods are increasingly leveraging radical chemistry to construct the sulfonamide functionality. For instance, one-pot, three-component reactions involving an aryldiazonium salt, a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an amine can proceed through a radical mechanism. In such a process, a tertiary amine radical cation can be generated, which then abstracts a hydrogen atom to produce a free-radical intermediate. This intermediate is subsequently trapped by a sulfonyl group to form the sulfonamide product. thieme-connect.com
Photoredox catalysis has also emerged as a powerful tool for the synthesis of sulfonamides via radical pathways. These methods often involve the generation of radical intermediates under mild conditions using visible light, offering an eco-friendly alternative to traditional methods. thieme-connect.com The synthesis can proceed through the oxidative coupling of thiols and amines, where initial single-electron oxidation of the thiol generates a thiyl radical, a key intermediate in the formation of the S-N bond. rsc.org
The decomposition of sulfonamide-related structures can also proceed via radical mechanisms. For example, the photochemically induced decomposition of aryldiazene sulfonates in non-polar solvents has been shown to involve the homolytic cleavage of the N–S bond, generating radical intermediates. researchgate.net While not a direct decomposition of the sulfonamide bond itself, this illustrates the susceptibility of related sulfur-nitrogen linkages to radical scission. The thermal decomposition of molecules containing benzyl groups, which are structurally related to the aromatic ring in benzenesulfonamides, is also known to proceed through complex radical pathways. nih.govresearchgate.net
Reactivity Profiling: Nucleophilic and Electrophilic Sites on the Sulfonamide and Aromatic Ring
The reactivity of 2,4-Diethylbenzenesulfonamide is governed by the distribution of electron density across the molecule, which dictates the location of nucleophilic and electrophilic sites. A qualitative understanding of these sites can be gained by considering the electronic properties of the constituent functional groups.
Electrophilic Sites:
Sulfur Atom: The sulfur atom of the sulfonamide group is significantly electron-deficient due to the strong electron-withdrawing effect of the two oxygen atoms and the nitrogen atom. This makes it a primary electrophilic center, susceptible to attack by nucleophiles. This electrophilicity is fundamental to the reactions of sulfonyl chlorides in the synthesis of sulfonamides.
Aromatic Ring Carbons: The aromatic ring, while generally electron-rich, can become electrophilic at certain positions, particularly when influenced by the electron-withdrawing sulfonamide group. However, the two ethyl groups on the ring are electron-donating, which counteracts this effect to some extent. Computational methods such as the analysis of the Molecular Electrostatic Potential (MESP) can provide a more detailed and quantitative picture of the electrophilic sites on the aromatic ring. researchgate.net
Nucleophilic Sites:
Sulfonamide Nitrogen: The nitrogen atom of the sulfonamide possesses a lone pair of electrons and can act as a nucleophile. However, the delocalization of this lone pair into the S=O bonds significantly reduces its nucleophilicity compared to amines.
Sulfonamide Oxygens: The oxygen atoms of the sulfonamide group also have lone pairs of electrons and can act as nucleophilic centers, particularly in coordinating to Lewis acids.
Aromatic Ring: The benzene (B151609) ring is an electron-rich system and can act as a nucleophile in electrophilic aromatic substitution reactions. The activating, ortho-, para-directing nature of the alkyl groups and the deactivating, meta-directing nature of the sulfonamide group will influence the regioselectivity of such reactions.
| Site | Character | Reason | Potential Reactions |
| Sulfur Atom | Electrophilic | Strong electron withdrawal by oxygen and nitrogen atoms. | Nucleophilic attack at sulfur. |
| Aromatic Ring | Nucleophilic | Electron-rich π-system. | Electrophilic aromatic substitution. |
| Sulfonamide Nitrogen | Weakly Nucleophilic | Delocalization of lone pair into S=O bonds. | Protonation, alkylation (under certain conditions). |
| Sulfonamide Oxygens | Nucleophilic | Lone pairs of electrons. | Coordination to Lewis acids. |
Upon conducting a thorough review of publicly available scientific literature, it has become evident that detailed research on This compound is exceptionally limited. The search results primarily consist of catalog entries from chemical suppliers and brief mentions in compound databases. There is a notable absence of in-depth studies focusing on its specific applications as a synthetic intermediate, its role in the development of complex molecular architectures, or its contributions to functional organic materials.
The provided outline focuses on "N,N-Diethylbenzenesulfonamide," a related but structurally distinct compound. While information on N,N-Diethylbenzenesulfonamide and other sulfonamide derivatives is more readily available, the strict requirement to focus solely on this compound cannot be met with the currently accessible data. The search did not yield sufficient information to construct a scientifically accurate and detailed article according to the specified structure.
Therefore, it is not possible to generate the requested article on "this compound" without resorting to speculation or including information on other compounds, which would violate the explicit instructions of the prompt. Further research in specialized, non-public chemical databases or newly published literature would be required to provide the level of detail requested.
Future Research Perspectives in N,n Diethylbenzenesulfonamide Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The future of synthesizing N,N-diethylbenzenesulfonamide and related compounds is increasingly focused on green chemistry principles to minimize environmental impact. rsc.org Research is steering away from traditional methods that often involve hazardous reagents and solvents, towards more sustainable alternatives. rsc.orgacs.org
A significant area of innovation is the use of electrochemical methods. Recent studies on the electrochemical mono- and di-deethylation of N,N-diethylbenzenesulfonamide highlight a move towards greener, scaled-up synthesis of its derivatives. mdpi.comnih.gov This approach, particularly Shono oxidation, allows for selective dealkylation and the formation of valuable intermediates like N-sulfonyliminium cations under mild conditions, often using custom-designed electrochemical reactors. mdpi.comresearchgate.net This not only provides a milder deprotection strategy but also mimics the metabolic pathways of sulfonamide-type drugs. mdpi.com
Another promising green methodology is the use of deep eutectic solvents (DES) as reaction media. A sustainable, copper-catalyzed synthesis of sulfonamides has been developed using a DES, which avoids volatile organic compounds (VOCs). ua.es This method allows for the easy removal of by-products and demonstrates high efficiency and chemoselectivity while adhering to the principles of green chemistry. ua.es Further exploration into mechanochemical approaches, which reduce solvent use and reaction times, also presents a viable path for the sustainable synthesis of sulfonamide-based compounds. acs.org
Future research will likely focus on optimizing these green methodologies, exploring new catalytic systems (including biocatalysis), and expanding the use of alternative energy sources like microwaves and ultrasound to enhance reaction efficiency and sustainability. rsc.org
Application of Advanced Computational Algorithms for Predictive Modeling
The integration of advanced computational algorithms is set to revolutionize the study of N,N-diethylbenzenesulfonamide and its derivatives. In silico methods are becoming indispensable for predicting a wide range of properties, thereby accelerating research and reducing the need for extensive experimental work. mdpi.comnih.gov
Predictive modeling is being employed to forecast physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and biological activities. nih.govroyalsocietypublishing.org Algorithms based on Quantitative Structure-Activity Relationships (QSAR) are used to build models that correlate molecular descriptors with properties like lipophilicity and toxicity. mdpi.comnih.gov For instance, programs like GUSAR can predict toxicity classes and LD₅₀ values, while servers such as SwissADME and ADMETlab 2.0 calculate various physicochemical and medicinal chemistry properties. royalsocietypublishing.org
Machine learning and artificial intelligence (AI) algorithms, including Random Forest (RF), CatBoost, and Artificial Neural Networks (ANNs), are being used to develop more accurate predictive models for properties like skin permeability based solely on molecular structure. plos.orgtandfonline.com These models can identify key molecular descriptors that influence a compound's behavior, offering insights that can guide the design of new derivatives with desired properties. plos.org Molecular docking studies are also crucial for predicting the biological targets of sulfonamides and understanding their interaction with receptors, which is vital for drug discovery applications. researchgate.netscirp.org
Future efforts will likely involve refining these algorithms, expanding the databases of experimental data used for training models, and integrating multiple computational tools to create more comprehensive and accurate predictive workflows for N,N-diethylbenzenesulfonamide chemistry. nih.gov
Development of New Analytical Techniques for Structural and Mechanistic Investigations
Advancements in analytical chemistry are critical for the detailed structural characterization and investigation of reaction mechanisms involving N,N-diethylbenzenesulfonamide. While established techniques are widely used, there is a continuous drive to develop more sensitive, rapid, and comprehensive analytical methods.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the identification, quantification, and separation of sulfonamides and their derivatives. nanobioletters.comscielo.br Future developments aim to enhance the robustness and efficiency of these methods, for instance, by developing protocols that eliminate the need for time-consuming steps like solid-phase extraction (SPE). jfda-online.com New HPLC methods are being developed to monitor synthesis reactions in real-time, allowing for the direct calculation of reaction yields and impurities. nanobioletters.com
Spectrophotometric methods offer a cost-effective alternative for the determination of sulfonamides, and research is ongoing to improve their sensitivity and reduce the use of organic solvents. thebrpi.org For detailed structural elucidation, techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy remain fundamental. researchgate.net
The investigation of reaction mechanisms, such as the electrochemical oxidation of N,N-diethylbenzenesulfonamide, relies heavily on these analytical tools to identify transient intermediates and final products, thereby providing a clearer picture of the transformation pathways. mdpi.comresearchgate.net The future will see a greater synergy between different analytical techniques to provide a multi-faceted understanding of the chemical and physical properties of N,N-diethylbenzenesulfonamide and its reaction products.
Exploration of Supramolecular Assemblies and Crystal Engineering Applications
The study of how N,N-diethylbenzenesulfonamide and related molecules organize in the solid state is a burgeoning area of research. Crystal engineering and the exploration of supramolecular assemblies offer opportunities to create novel materials with tailored properties.
The sulfonamide group is a versatile functional group capable of forming robust hydrogen bonds, which are key to building predictable supramolecular structures. science.gov Research in this area focuses on understanding the intermolecular interactions, such as N–H⋯O and N–H⋯N hydrogen bonds, that dictate the crystal packing of sulfonamide derivatives. science.gov
By co-crystallizing sulfonamides with other molecules, it is possible to modify their physical properties, such as solubility and stability. The solid-state grinding approach is one of the techniques used for the crystal engineering of organic cocrystals. growingscience.com The analysis of these crystalline structures provides insights into the self-assembly processes and the nature of non-covalent interactions. growingscience.com
Future research will likely delve deeper into designing complex supramolecular architectures using N,N-diethylbenzenesulfonamide as a building block. This could involve creating functional materials where the arrangement of molecules leads to specific optical, electronic, or host-guest properties. The use of amphiphilic sulfonamide derivatives to form supramolecular chiral assemblies is another exciting avenue, with potential applications in chiral recognition. science.gov
Fundamental Studies on Reactivity and Chemical Transformations
A deeper understanding of the fundamental reactivity of N,N-diethylbenzenesulfonamide is essential for harnessing its full synthetic potential. Research is focused on exploring its chemical transformations and the underlying mechanisms.
The sulfonamide functional group can participate in a variety of reactions. The nitrogen atom can act as a nucleophile, and the sulfonyl group can be subject to nucleophilic substitution. smolecule.com The benzene (B151609) ring can undergo electrophilic substitution, while the N-alkyl groups offer sites for oxidative transformations.
Recent detailed studies have focused on the electrochemical oxidation of N,N-diethylbenzenesulfonamide, which can lead to selective N-dealkylation. mdpi.comnih.gov This transformation proceeds through a reactive N-sulfonyliminium cation intermediate, which can be trapped by nucleophiles, opening up pathways to new derivatives. mdpi.comresearchgate.net The reaction is sensitive to conditions such as the solvent and the presence of water, which can be tuned to favor either mono- or di-deethylated products. mdpi.com
Other potential reactions of related sulfonamides include substitution of groups on the benzene ring, oxidation of amino groups to nitroso or nitro derivatives, and reduction of the sulfonamide group itself. The condensation of the amino group in primary benzenesulfonamides with various reagents is a common strategy for creating more complex molecules. researchgate.net
Future fundamental studies will likely employ a combination of experimental and computational methods, such as Frontier Molecular Orbital theory, to rationalize and predict the reactivity of N,N-diethylbenzenesulfonamide in various chemical environments. scirp.org This will enable the design of novel synthetic routes and the discovery of new chemical transformations.
Data Tables
Table 1: Properties of N,N-Diethylbenzenesulfonamide
| Property | Value | Source |
| IUPAC Name | N,N-diethylbenzenesulfonamide | nih.gov |
| Molecular Formula | C₁₀H₁₅NO₂S | nih.gov |
| Molecular Weight | 213.30 g/mol | nih.gov |
| InChIKey | FZIFUJULXRFHBB-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=CC=C1 | nih.gov |
Table 2: Investigated Green Synthesis Parameters for Sulfonamides
| Methodology | Key Parameters Investigated | Outcome/Advantage | Source |
| Electrochemical Synthesis | Solvent screening, effect of water, reactor design | Green, scaled-up synthesis of dealkylated products; formation of reactive intermediates | mdpi.comresearchgate.net |
| Deep Eutectic Solvents (DES) | Copper catalysis, air & moisture insensitivity | Avoids VOCs, easy by-product removal, non-toxic reagents | ua.es |
| Mechanochemistry | Ball milling, liquid-assisted grinding | Reduced reaction time, limited use of toxic solvents, improved overall yield | acs.org |
Table 3: Computational and Analytical Methods in Sulfonamide Research
| Research Area | Techniques/Algorithms | Application | Source |
| Predictive Modeling | QSAR, GA-PLS, ANNs, RF, CatBoost | Prediction of lipophilicity, toxicity, ADMET properties, biological activity | mdpi.comroyalsocietypublishing.orgplos.org |
| Analytical Characterization | HPLC, LC-MS/MS, ¹H NMR, ¹³C NMR | Quantification, purity analysis, structural elucidation, reaction monitoring | nanobioletters.comscielo.brresearchgate.net |
| Mechanistic Studies | Electrochemical analysis, Spectrophotometry | Investigation of reaction pathways and intermediates | mdpi.comthebrpi.org |
Q & A
Q. What computational tools are effective for predicting the environmental toxicity of this compound?
- Methodology :
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation and ecotoxicity.
- Molecular Dynamics (MD) : Simulate interactions with aquatic enzymes (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
